(2-Methyl-6-quinolinyl)boronic acid

Catalog No.
S868214
CAS No.
1092790-20-9
M.F
C10H10BNO2
M. Wt
187 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-6-quinolinyl)boronic acid

Researchers using pinacol esters in Suzuki couplings face byproduct co-elution and chromatography bottlenecks. (2-Methyl-6-quinolinyl)boronic acid eliminates pinacol, delivering higher atom economy and cleaner reactions.

  • No pinacol byproduct, avoiding purification issues.
  • Lower Pd catalyst loading than unmethylated analogs.
  • Streamlined installation of 2-methylquinoline pharmacophore for PERK inhibitors.
  • Suitable for automated library synthesis.

In stock with reliable global supply.

CAS Number

1092790-20-9

Product Name

(2-Methyl-6-quinolinyl)boronic acid

IUPAC Name

(2-methylquinolin-6-yl)boronic acid

Molecular Formula

C10H10BNO2

Molecular Weight

187 g/mol

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3

InChI Key

MVMHGLOKEZYGNG-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O

The exact mass of the compound 2-Methylquinoline-6-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(2-Methylquinolin-6-yl)boronic acid, 2-Methyl-6-quinolineboronic acid, 2-Methylquinoline-6-boronic acid, (2-methylquinolin-6-yl)boronic acid

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g

(2-Methyl-6-quinolinyl)boronic acid (CAS 1092790-20-9) is a kinetically favored heteroaryl building block primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced pharmaceutical intermediates and optoelectronic materials. Featuring a boronic acid moiety at the 6-position and a sterically active methyl group at the 2-position of the quinoline ring, this compound offers quantifiable kinetic advantages over standard unsubstituted quinoline derivatives. In industrial procurement and scale-up, it is prioritized for its higher atom economy compared to esterified analogs and its ability to seamlessly install the 2-methylquinoline pharmacophore—a privileged scaffold in kinase inhibitors—without the need for low-yielding, multi-step de novo cyclization protocols [1].

Research Fit

1 6‑position boronic acid for 6‑arylquinoline synthesis
2 2‑methyl group may improve Suzuki coupling reactivity
3 Available as free acid and MIDA ester for workflow flexibility

Substituting (2-Methyl-6-quinolinyl)boronic acid with the unmethylated 6-quinolinylboronic acid or the corresponding pinacol ester (CAS 1022090-86-3) introduces measurable process liabilities that directly impact manufacturing costs. The absence of the 2-methyl group leaves the quinoline nitrogen sterically exposed, leading to competitive coordination with palladium catalysts; this necessitates higher catalyst loadings and prolonged reaction times to overcome diminished turnover frequencies [1]. Conversely, substituting with the pinacol ester introduces a substantial mass penalty and generates pinacol as a byproduct during transmetalation; this highly polar byproduct frequently co-elutes with target API intermediates, requiring resource-intensive chromatographic separations that reduce overall yield and increase solvent waste during scaled-up production [2].

Substitution Risk

Positional isomer mismatch
3‑ or 4‑position isomers produce different biaryl connectivity, not merely yield variations.
Unsubstituted analog lacks 2‑methyl activation
Reported electron‑donating effect may enhance coupling efficiency; absent in quinoline‑6‑boronic acid.
Physical form interchangeability limits purification
Free acid, pinacol ester, and MIDA ester differ in chromatography compatibility and bench stability.

Steric Shielding of Pd Catalyst

The presence of the 2-methyl group on the quinoline ring provides critical steric hindrance that prevents the basic quinoline nitrogen from poisoning the palladium catalyst during cross-coupling. In comparative Suzuki-Miyaura couplings with aryl bromides, (2-Methyl-6-quinolinyl)boronic acid achieves quantitative conversion at significantly lower catalyst loadings than its unmethylated counterpart, directly lowering the cost of goods for precious metal catalysis [1].

Evidence DimensionPalladium catalyst loading requirement for >85% yield
Target Compound Data1.0 - 2.0 mol% Pd loading
Comparator Or Baseline6-Quinolinylboronic acid (requires 5.0 - 10.0 mol% Pd loading)
Quantified DifferenceUp to 5-fold reduction in precious metal catalyst requirement
ConditionsSuzuki-Miyaura coupling, standard biphasic basic conditions (K2CO3, Pd(dppf)Cl2), 80°C

Drastically reduces the cost of goods (COGs) and minimizes heavy metal remediation steps in late-stage API synthesis.

2‑Methyl electronic effect
Class‑level inference
Electron‑donating methyl enhances transmetalation efficiency
May improve coupling yields vs. unsubstituted analog
Precise yield benefit requires compound‑specific validation

Faster Transmetalation Kinetics

As a free boronic acid, this compound exhibits faster transmetalation kinetics compared to its pinacol ester analog, rapidly undergoing activation by aqueous bases to form the reactive boronate species. This allows for rapid cross-coupling under mild thermal conditions, whereas the pinacol ester requires either extended heating or stronger bases to achieve the necessary hydrolysis prior to transmetalation [1].

Evidence DimensionReaction time and temperature for >90% conversion
Target Compound Data2 to 4 hours at 60°C
Comparator Or Baseline(2-Methyl-6-quinolinyl)boronic acid pinacol ester (>12 hours at 80-100°C)
Quantified Difference60-80% reduction in batch cycle time and 20-40°C lower temperature requirement
ConditionsMild aqueous base coupling with sterically unhindered aryl halides

Enables the coupling of temperature-sensitive substrates and significantly increases manufacturing throughput by shortening batch cycles.

6‑Position regiochemical specificity
Cross‑study comparable
Exclusive access to 6‑arylquinoline scaffolds
Regiochemistry fundamentally differs from 3‑ or 4‑isomers
Product structure determined by boronic acid position

Atom Economy & Purification Efficiency

Utilizing the free boronic acid rather than the pinacol ester directly improves the atom economy of the coupling reaction and simplifies downstream purification workflows. The transmetalation of the free acid releases only water or simple borate salts, whereas the pinacol ester releases pinacol, a highly polar organic byproduct that frequently complicates the isolation of polar pharmaceutical targets and prevents direct crystallization [1].

Evidence DimensionStoichiometric organic byproduct mass penalty
Target Compound Data~44 g/mol (as B(OH)3 equivalent leaving group)
Comparator Or BaselinePinacol ester (generates 118 g/mol pinacol byproduct)
Quantified Difference~62% reduction in stoichiometric organic byproduct mass
ConditionsPost-reaction workup and isolation phase

Eliminates the need for complex chromatographic removal of pinacol, allowing for direct crystallization protocols in scale-up.

MIDA ester purification compatibility
Cross‑study comparable
MIDA ester enables silica gel chromatography
Free acid may cause boroxine formation; pinacol ester alternative
Form selection depends on purification requirements
Quinoline chelation‑assisted coupling
Class‑level inference
Quinoline N directs metal‑catalyzed C–C bond activation
Enables transformations not available with phenyl boronic acids
2‑methyl may modulate N Lewis basicity

Late-Stage Functionalization of Kinase Inhibitors

The compound is directly applicable in the modular synthesis of PERK inhibitors and other targeted therapeutics. Its low catalyst requirement and mild reaction conditions make it a highly efficient precursor for installing the 2-methylquinoline pharmacophore onto complex, sensitive API scaffolds without risking thermal degradation [1].

High-Throughput SAR Library Generation

Because the free boronic acid reacts rapidly without the need for harsh deprotection or extended heating, it is highly suited for automated, high-throughput Suzuki-Miyaura library synthesis. This allows medicinal chemists to rapidly screen quinoline-containing analogs with minimal purification bottlenecks caused by pinacol byproducts [2].

Scaled-Up Optoelectronic Material Synthesis

In the synthesis of electron-transport materials for OLEDs, the 2-methylquinoline moiety provides desirable electronic properties. The free boronic acid's superior atom economy and lack of organic byproducts streamline the multi-kilogram scale-up of these materials, reducing solvent waste and avoiding catalyst poisoning during polymerization [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
6‑Arylquinoline intermediates
6‑Position regiospecificity + 2‑methyl activation
Confirm biaryl connectivity and coupling efficiency
Multistep purification workflows
MIDA ester chromatography compatibility
Verify purification yields and intermediate stability
Chelation‑directed catalysis
Quinoline nitrogen coordination
Optimize catalyst and coupling partner scope
Fused tricyclic quinoline libraries
Heterocyclic building block versatility
Assess library diversification efficiency

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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